molecular formula C13H18BN3O2 B2896390 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine CAS No. 1809890-45-6

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B2896390
CAS No.: 1809890-45-6
M. Wt: 259.12
InChI Key: WZEGNOPHKZWDNN-UHFFFAOYSA-N
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Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a boronic acid derivative with a pyrazolo[4,3-b]pyridine core structure[_{{{CITATION{{{_1{2-Methyl-6- (tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo 4,5-b ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of more robust and scalable catalysts, such as nickel or rhodium complexes, can also be employed to improve the reaction conditions and overall productivity.

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.

    • Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

    • Substitution: Substitution reactions at the pyrazolo[4,3-b]pyridine core can introduce different functional groups, enhancing the compound's reactivity and utility.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

    • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

    Major Products Formed:

    • Oxidation Products: Alcohols, ketones, and carboxylic acids.

    • Reduction Products: Borane derivatives and other reduced forms.

    • Substitution Products: Functionalized pyrazolo[4,3-b]pyridine derivatives with different substituents.

    Mechanism of Action

    The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic pathways.

    Comparison with Similar Compounds

    • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine: Similar core structure but different heterocyclic ring.

    • 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Similar boronic acid derivative but with a benzimidazole core.

    Uniqueness: The presence of the pyrazolo[4,3-b]pyridine core in 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine distinguishes it from other similar compounds, providing unique chemical and biological properties that can be exploited in various applications.

    Properties

    IUPAC Name

    2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)8-17(5)16-10/h6-8H,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZEGNOPHKZWDNN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3N=C2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18BN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    259.11 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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